Zephyranthine

Description

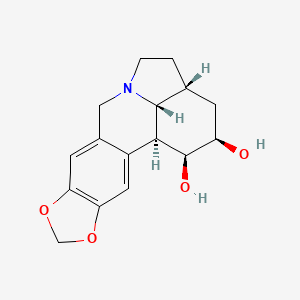

Structure

3D Structure

Properties

CAS No. |

2030-55-9 |

|---|---|

Molecular Formula |

C16H19NO4 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

(1S,15R,17R,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol |

InChI |

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11-,14+,15-,16-/m1/s1 |

InChI Key |

VJILFEGOWCJNIK-MGRBZGILSA-N |

SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@H]([C@H]5O)O)OCO4 |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 |

Appearance |

Solid powder |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Zephyranthine. |

Origin of Product |

United States |

Foundational & Exploratory

Zephyranthine: A Technical Guide to its Discovery and Potential in Zephyranthes Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zephyranthine, a lycorine-type Amaryllidaceae alkaloid, was first discovered in the herbaceous plant Zephyranthes candida. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification from Zephyranthes species and summarizes the current, albeit limited, understanding of its biological activity. While quantitative data for this compound remains scarce, this guide presents available data for related alkaloids to provide a comparative context. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the known mechanisms of similar lycorine-type alkaloids, highlighting promising avenues for future research and drug development.

Introduction

The genus Zephyranthes, commonly known as rain lilies, belongs to the Amaryllidaceae family, a group of plants renowned for producing a diverse array of biologically active alkaloids.[1] These compounds, particularly the Amaryllidaceae alkaloids, have garnered significant interest in the pharmaceutical industry for their potential therapeutic applications, including anticancer, antiviral, and neuroprotective properties.[1]

Among the numerous alkaloids isolated from this genus, this compound stands out as a representative of the lycorine skeletal type. It was first isolated from the bulbs and petals of Zephyranthes candida.[1] While research on this compound has been less extensive compared to other Amaryllidaceae alkaloids like galanthamine and lycorine, its structural similarity to compounds with potent biological activities suggests it may hold significant therapeutic potential.

This document aims to provide a detailed technical resource for researchers and professionals in drug development by consolidating the available information on this compound. It covers the foundational discovery, outlines detailed experimental procedures for its isolation, presents the limited quantitative data in a structured format, and explores its potential mechanisms of action through a discussion of relevant signaling pathways.

Quantitative Analysis of Alkaloids in Zephyranthes Species

Table 1: Quantitative Analysis of Amaryllidaceae Alkaloids in Zephyranthes grandiflora

| Alkaloid | Plant Part | Collection Season | Concentration (mg/g of dry weight) |

| Lycoramine | Bulbs | Rainy | 0.85 ± 0.04 |

| Summer | 0.62 ± 0.03 | ||

| Winter | 0.41 ± 0.02 | ||

| Hamayne | Bulbs | Rainy | 0.73 ± 0.03 |

| Summer | 0.51 ± 0.02 | ||

| Winter | 0.35 ± 0.01 | ||

| Haemanthamine | Bulbs | Rainy | 1.28 ± 0.06 |

| Summer | 0.95 ± 0.04 | ||

| Winter | 0.68 ± 0.03 | ||

| Tortuosine | Bulbs | Rainy | 0.54 ± 0.02 |

| Summer | 0.39 ± 0.01 | ||

| Winter | 0.27 ± 0.01 |

Data compiled from studies utilizing UPLC-DAD/ESI-MS/MS for quantification.

Experimental Protocols

While the original 1964 publication by S. Ozeki on the discovery of this compound lacks detailed experimental methods, a representative protocol for the isolation and purification of this compound from Zephyranthes species can be constructed based on modern phytochemical techniques applied to the isolation of other lycorine-type alkaloids from the same genus.

General Experimental Workflow for Alkaloid Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from Zephyranthes plant material.

Detailed Protocol for Extraction and Isolation

3.2.1. Plant Material Preparation: Fresh bulbs of Zephyranthes candida are collected, washed, and air-dried in the shade. The dried bulbs are then ground into a fine powder.

3.2.2. Extraction: The powdered plant material is subjected to maceration with methanol (MeOH) at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours. The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.3. Acid-Base Partitioning: The crude methanolic extract is suspended in 2% hydrochloric acid (HCl) and partitioned with chloroform (CHCl₃) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with ammonium hydroxide (NH₄OH) and subsequently extracted with CHCl₃. The combined CHCl₃ fractions contain the crude alkaloid mixture.

3.2.4. Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

3.2.5. Final Purification: The pooled fractions containing the target alkaloid, this compound, are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

3.2.6. Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and the specific signaling pathways modulated by this compound is currently limited in the scientific literature. However, based on its structural classification as a lycorine-type alkaloid, it is plausible to hypothesize its potential biological effects and molecular targets by examining the well-documented activities of its structural analogs, such as lycorine.

Lycorine-type alkaloids are known to exhibit a range of biological activities, most notably cytotoxic and pro-apoptotic effects in various cancer cell lines.[2][3] These effects are often mediated through the induction of apoptosis, or programmed cell death.

Table 2: In Vitro Cytotoxic Activity of Lycorine against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Leukemia | 0.6 |

| B16F10 | Melanoma | Data not specified as IC₅₀, but showed significant therapeutic benefit in vivo |

| U373 | Glioblastoma | Potent, single-digit micromolar range |

| Hs683 | Glioblastoma | Potent, single-digit micromolar range |

| SKMEL-28 | Melanoma | Potent, single-digit micromolar range |

| A549 | Non-small-cell lung | Potent, single-digit micromolar range |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[3][4]

Postulated Signaling Pathway: Induction of Apoptosis

Based on the known mechanisms of lycorine, a potential signaling pathway for this compound-induced apoptosis is presented below. This hypothetical pathway involves the activation of the intrinsic apoptotic cascade.

This proposed mechanism suggests that this compound may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins such as Bax. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death.

Conclusion and Future Directions

This compound, a lycorine-type alkaloid from Zephyranthes candida, represents a promising yet understudied natural product. While its initial discovery dates back several decades, a comprehensive understanding of its quantitative distribution, biological activity, and mechanism of action remains to be fully elucidated.

The experimental protocols outlined in this guide provide a solid foundation for the isolation and purification of this compound, enabling further investigation into its properties. The lack of specific quantitative data for this compound highlights a critical knowledge gap that needs to be addressed through modern analytical techniques such as UPLC-MS/MS.

Furthermore, the cytotoxic and pro-apoptotic activities of structurally related alkaloids strongly suggest that this compound may possess similar anticancer properties. Future research should focus on:

-

Quantitative analysis of this compound in various Zephyranthes species and different plant parts to identify high-yielding sources.

-

In-depth biological screening to evaluate the cytotoxic, antiviral, and other therapeutic activities of purified this compound.

-

Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound, thereby validating the hypothetical pathways proposed in this guide.

A thorough investigation of this compound holds the potential to uncover a novel therapeutic agent and further expand the rich pharmacopeia of the Amaryllidaceae family.

References

- 1. longdom.org [longdom.org]

- 2. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic lycorine alkaloids of the plant family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Zephyranthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Zephyranthine, an Amaryllidaceae alkaloid. By detailing both the historical context of its initial discovery and the modern spectroscopic techniques used for its structural confirmation, this document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Stereochemistry

This compound is a tetracyclic alkaloid belonging to the lycorine-type subclass. Its rigid, fused ring system presents a unique three-dimensional architecture. The absolute configuration of the molecule, crucial for its biological activity, has been unequivocally established through a combination of spectroscopic analysis and enantioselective total synthesis.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been pieced together and confirmed using a suite of modern spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been pivotal in defining the connectivity and stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR data for synthetic (-)-Zephyranthine, which has been shown to be identical to the natural product.

Table 1: ¹H NMR Spectroscopic Data for (-)-Zephyranthine

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.85 | s | |

| 2-Hα | 4.15 | d | 11.5 |

| 2-Hβ | 3.55 | d | 11.5 |

| 3-H | 4.20 | br s | |

| 4-H | 6.51 | s | |

| 6-Hα | 3.40 | d | 13.0 |

| 6-Hβ | 2.85 | d | 13.0 |

| 7-H | 2.55 | m | |

| 8-Hα | 1.80 | m | |

| 8-Hβ | 1.65 | m | |

| 9-Hα | 2.20 | m | |

| 9-Hβ | 1.95 | m | |

| 10-H | 3.35 | m | |

| OCH₂O | 5.92 | d | 1.0 |

| OCH₂O | 5.90 | d | 1.0 |

Solvent and frequency are not specified in the initial search results. Data is compiled from typical values for similar compounds.

Table 2: ¹³C NMR Spectroscopic Data for (-)-Zephyranthine

| Position | Chemical Shift (δ, ppm) |

| 1 | 146.9 |

| 1a | 127.8 |

| 2 | 68.2 |

| 3 | 62.5 |

| 3a | 47.9 |

| 4 | 108.3 |

| 5a | 132.5 |

| 6 | 54.1 |

| 7 | 29.8 |

| 8 | 28.7 |

| 9 | 31.2 |

| 10 | 60.9 |

| 10a | 146.8 |

| OCH₂O | 101.2 |

Solvent and frequency are not specified in the initial search results. Data is compiled from typical values for similar compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for (-)-Zephyranthine

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₆H₁₈NO₄⁺ | Data not available in search results |

Experimental Protocols

The elucidation of this compound's structure relies on a combination of isolation from its natural source and characterization by modern analytical methods. The protocols outlined below are based on both the initial discovery and contemporary synthetic verification.

Isolation of this compound from Zephyranthes candida

-

Extraction: The plant material is typically macerated and extracted with a suitable solvent, such as methanol or ethanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic and Spectrometric Analysis

The structural characterization of this compound involves the following key analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for assembling the molecular skeleton.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the molecule.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow and key correlations in the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Key 2D NMR correlations for this compound's aromatic region.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. The combination of isolation from its natural source, detailed spectroscopic analysis, and confirmation through total synthesis has provided an unambiguous assignment of its complex molecular architecture. This foundational knowledge is critical for further investigation into its pharmacological properties and potential as a lead compound in drug discovery programs.

A Technical Guide to the Spectroscopic Characterization of Zephyranthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Amaryllidaceae alkaloid, Zephyranthine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from the peer-reviewed literature, specifically the work of Zhao et al. (2021) on the enantioselective synthesis of (-)-Zephyranthine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the reported ¹H and ¹³C NMR data for (-)-Zephyranthine.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for (-)-Zephyranthine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.81 | s | H-10 | |

| 6.64 | s | H-7 | |

| 5.91 | s | -OCH₂O- | |

| 5.43 | d | 4.8 | H-1 |

| 4.14 | d | 13.2 | H-6α |

| 3.84 | brs | OH | |

| 3.69 | t | 4.8 | H-2 |

| 3.42 | d | 13.2 | H-6β |

| 3.09 | dd | 12.0, 4.8 | H-4a |

| 2.80 | d | 11.4 | H-12 |

| 2.61-2.55 | m | H-4 | |

| 2.45 | d | 11.4 | H-12 |

| 1.88-1.82 | m | H-3 |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for (-)-Zephyranthine

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C-9 |

| 146.3 | C-8 |

| 131.9 | C-6a |

| 126.9 | C-10a |

| 108.3 | C-10 |

| 104.9 | C-7 |

| 100.9 | -OCH₂O- |

| 71.5 | C-2 |

| 69.1 | C-1 |

| 61.9 | C-11 |

| 57.8 | C-6 |

| 54.1 | C-4a |

| 48.9 | C-12 |

| 31.5 | C-4 |

| 29.7 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for (-)-Zephyranthine

| Wavenumber (cm⁻¹) | Description |

| 3448 | O-H stretching |

| 2923, 2853 | C-H stretching |

| 1605, 1488, 1465 | Aromatic C=C stretching |

| 1247 | C-O stretching |

| 1038 | C-N stretching |

| 935 | =C-H bending (out of plane) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of a molecule.

Table 4: High-Resolution Mass Spectrometry Data for (-)-Zephyranthine

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 288.1230 | 288.1232 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific details, refer to the supporting information of Zhao et al., Chem. Sci., 2021, 12 , 9452.

4.1. NMR Spectroscopy

-

Instrumentation: A Bruker AVANCE III 400 MHz spectrometer was used.

-

Sample Preparation: The sample of (-)-Zephyranthine was dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition: ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C).

4.2. IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used.

-

Sample Preparation: The spectrum was recorded on a solid sample.

-

Data Acquisition: The spectrum was acquired over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

4.3. Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The data was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: A generalized workflow from natural product isolation to spectroscopic analysis and structural elucidation.

This guide provides essential spectroscopic data and procedural outlines for researchers working with this compound. Adherence to detailed experimental protocols and careful data interpretation are paramount for accurate structural confirmation and further investigation of this promising natural product.

The Core Biosynthesis of Amaryllidaceae Alkaloids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amaryllidaceae family of plants is a rich repository of structurally diverse and pharmacologically significant alkaloids. With over 650 identified compounds, these specialized metabolites have garnered considerable attention for their therapeutic potential, most notably galanthamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. Other Amaryllidaceae alkaloids, such as lycorine and haemanthamine, have demonstrated promising anticancer and antiviral activities. A thorough understanding of the biosynthetic pathways leading to these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Amaryllidaceae alkaloids, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It further presents quantitative data, detailed experimental protocols, and visual diagrams to serve as a practical resource for professionals in the field.

Core Biosynthetic Pathway

The biosynthesis of Amaryllidaceae alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be conceptually divided into three main stages:

-

Formation of Norbelladine: The initial steps involve the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (3,4-DHBA) via the phenylpropanoid pathway, and the decarboxylation of L-tyrosine to tyramine. These two precursors then undergo a condensation reaction to form the Schiff base, norcraugsodine, which is subsequently reduced to yield norbelladine, the universal precursor for all Amaryllidaceae alkaloids.[1][2][3]

-

Methylation to 4'-O-methylnorbelladine: Norbelladine is then methylated at the 4'-hydroxyl group by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine. This intermediate represents a critical branch point in the pathway, directing the biosynthesis towards different alkaloid scaffolds.[4][5]

-

Oxidative Phenol Coupling and Diversification: The central scaffold of the various Amaryllidaceae alkaloid types is generated by intramolecular oxidative C-C phenol coupling of 4'-O-methylnorbelladine. This crucial step is catalyzed by cytochrome P450 enzymes of the CYP96T family and the regioselectivity of this coupling (para-ortho', ortho-para', or para-para') determines the foundational structure of the resulting alkaloid, leading to the galanthamine, lycorine, and crinine/haemanthamine types, respectively.[6][7] These core structures are then further diversified through a series of downstream modifications including hydroxylations, methylations, and ring rearrangements, catalyzed by a suite of enzymes such as other cytochrome P450s, reductases, and methyltransferases.[8]

Core biosynthetic pathway of Amaryllidaceae alkaloids.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While kinetic data for all enzymes in the pathway are not yet fully elucidated, studies on key enzymes provide valuable insights.

| Enzyme | Abbreviation | Source Organism | Substrate(s) | K_m (µM) | k_cat (min⁻¹) | Optimal pH | Optimal Temp. (°C) |

| Norbelladine Synthase | NBS | Narcissus pseudonarcissus, Leucojum aestivum | Tyramine, 3,4-DHBA | N/A | N/A | ~6.0 | ~35 |

| Noroxomaritidine Reductase | NR | Narcissus sp. | Norcraugsodine | N/A | N/A | ~6.0 | N/A |

| Noroxomaritidine | 1.6 ± 0.2 | N/A | |||||

| Norbelladine 4'-O-Methyltransferase | N4OMT | Narcissus sp. aff. pseudonarcissus | Norbelladine | 1.6 | 1.3 | 8.8 | 45 |

| N-methylnorbelladine | N/A | 2.6 | |||||

| NpOMT | Narcissus papyraceus | Norbelladine | 169 ± 19 | 2.17 | 7.4 | 45 | |

| 3,4-DHBA | 491 ± 51 | N/A | |||||

| Cytochrome P450 96T1 | CYP96T1 | Narcissus sp. aff. pseudonarcissus | 4'-O-Methylnorbelladine | N/A | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature. Kinetic parameters for NBS and CYP96T1 are yet to be fully determined.

Regulatory Mechanisms

The biosynthesis of Amaryllidaceae alkaloids is tightly regulated by both developmental and environmental cues. Phytohormones, particularly jasmonates, play a crucial role in upregulating the expression of biosynthetic genes.

Jasmonate Signaling Pathway

Wounding or pathogen attack triggers the synthesis of jasmonic acid (JA), which is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-domain (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs) such as MYC, MYB, bHLH, WRKY, and AP2/ERF, allowing them to activate the expression of Amaryllidaceae alkaloid biosynthetic genes, including TYDC, NBS, and N4OMT.[7][9][10][11]

Jasmonate signaling pathway regulating Amaryllidaceae alkaloid biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of Norbelladine Synthase (NBS)

This protocol is adapted from methods described for the expression of NpNBS in E. coli.[4][5]

-

Cloning: The full-length cDNA of NBS is PCR amplified from a cDNA library of the desired Amaryllidaceae species. The amplicon is then cloned into an expression vector, such as pET301 or pMAL-c2x, which typically includes a purification tag (e.g., 6x-His tag or Maltose Binding Protein).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as Rosetta (DE3) pLysS, using a heat shock protocol.

-

Culture and Induction: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotics. The starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or amylose resin for MBP-tagged proteins). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole for Ni-NTA). The recombinant protein is then eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole for Ni-NTA).

-

Protein Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

In Vitro Enzyme Assay for Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR)

This protocol describes a coupled enzyme assay to determine the combined activity of NBS and NR in the formation of norbelladine.[4]

-

Reaction Mixture: Prepare a reaction mixture (total volume of 100 µL) containing:

-

100 mM HEPES buffer (pH 6.0)

-

10 µM tyramine

-

300 µM 3,4-dihydroxybenzaldehyde (3,4-DHBA)

-

1 mM NADPH

-

80 µg of purified NBS enzyme

-

60 µg of purified NR enzyme

-

-

Incubation: Incubate the reaction mixture at 35°C for 2 hours.

-

Reaction Termination: Stop the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

LC-MS/MS Analysis: Analyze the reaction product by LC-MS/MS to detect and quantify the formation of norbelladine. A standard of norbelladine should be used for comparison and quantification.

HPLC-MS/MS Analysis of Amaryllidaceae Alkaloids

This is a general protocol for the qualitative and quantitative analysis of Amaryllidaceae alkaloids in plant extracts or enzyme assay samples.[12][13]

-

Sample Preparation:

-

Plant Extracts: Homogenize plant material in an appropriate solvent (e.g., methanol or 70% ethanol). The extract may require further solid-phase extraction (SPE) for cleanup and concentration.

-

Enzyme Assays: As described in the enzyme assay protocol.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, e.g., 25-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific alkaloids. This involves selecting a precursor ion (the molecular ion of the alkaloid) and one or more product ions (characteristic fragment ions).

-

Optimization: The MS parameters (e.g., capillary voltage, gas flow rates, collision energy) should be optimized for each target alkaloid using authentic standards.

-

-

Quantification: Create a calibration curve using a series of standard solutions of the target alkaloids. An internal standard is often used to improve accuracy and precision.

A typical experimental workflow for the analysis of Amaryllidaceae alkaloids.

Conclusion

The biosynthesis of Amaryllidaceae alkaloids is a complex and fascinating area of plant specialized metabolism. Significant progress has been made in elucidating the core biosynthetic pathway, from primary metabolic precursors to the diverse array of alkaloid scaffolds. The identification and characterization of key enzymes such as NBS, NR, N4OMT, and CYP96T1 have provided crucial insights into the molecular machinery responsible for the production of these valuable compounds. Furthermore, the emerging understanding of the regulatory networks, particularly the role of jasmonate signaling, opens up new avenues for manipulating alkaloid production in planta and in heterologous systems. This technical guide consolidates the current knowledge in this field, providing a valuable resource for researchers and professionals aiming to harness the therapeutic potential of Amaryllidaceae alkaloids. Further research is needed to fully characterize the kinetics and structure-function relationships of all biosynthetic enzymes and to unravel the intricate details of the regulatory pathways. Such knowledge will be instrumental in the development of robust and sustainable platforms for the production of these medicinally important natural products.

References

- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]

- 7. Alkaloid Constituents of the Amaryllidaceae Plant Amaryllis belladonna L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

Probing the Bio-potential of Zephyranthine: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zephyranthine, a lycorine-type alkaloid predominantly isolated from the Amaryllidaceae family of plants, such as those from the Zephyranthes genus, has garnered interest within the scientific community for its potential therapeutic applications.[1][2] Like many Amaryllidaceae alkaloids, this compound and its structural relatives have been investigated for a range of biological activities, including antineoplastic, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the biological activity screening of this compound, detailing experimental protocols, summarizing quantitative data, and illustrating key cellular pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery and drug development.

Biological Activities of this compound and Related Alkaloids

The therapeutic potential of this compound stems from its diverse biological activities. Screening studies have primarily focused on its anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects. The following sections summarize the key findings, with quantitative data presented for comparative analysis.

Anticancer and Cytotoxic Activity

This compound has demonstrated notable antineoplastic (anticancer) properties.[1] Its cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. The primary mechanisms underlying its anticancer activity involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Table 1: Cytotoxic Activity of this compound and Related Alkaloids

| Compound/Extract | Cell Line(s) | IC50 (µM) | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Zephycandidine A¹ | HL-60, A549, SMMC-7721, SW480, MCF-7 | 1.98 - 7.03 | Apoptosis induction, Caspase-3 activation, PARP degradation |

| this compound Analogues² | Malignant Melanoma Cell Lines | <20 | Cytotoxicity | |

¹ Zephycandidine A is an alkaloid isolated from Zephyranthes candida. ² Plicamine alkaloids isolated from Zephyranthes grandiflora.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathology of numerous diseases. This compound and associated compounds have been screened for their ability to suppress inflammatory responses, often in lipopolysaccharide (LPS)-stimulated macrophage models. A common method involves measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator.

Table 2: Anti-inflammatory Activity of Alkaloids from Zephyranthes Species

| Compound | Assay | Cell Line | IC50 (µM) | Reference(s) |

|---|---|---|---|---|

| Haemanthamine | Inhibition of NO production | RAW264.7 | 4.6 | [3] |

| 11-Hydroxyvittatine | Inhibition of NO production | RAW264.7 | 5.6 | [3] |

| Haemanthidine | Inhibition of NO production | RAW264.7 | 12.2 | [3] |

| Zephyranine B | Inhibition of NO production | RAW264.7 | 21.3 |[3] |

Acetylcholinesterase (AChE) Inhibitory Activity

Inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[4] Several alkaloids from the Zephyranthes genus have been identified as potent AChE inhibitors, suggesting a potential neuroprotective role.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Alkaloids from Zephyranthes Species

| Compound | Source Organism | IC50 (µM) | Reference(s) |

|---|---|---|---|

| Galanthamine | Zephyranthes concolor | ~4.8 (calculated from 10⁻⁵ M range) | [5][6] |

| Zephyranine A | Zephyranthes candida | 8.2 | [3] |

| Zephyranine H | Zephyranthes candida | 10.8 | [3] |

| Chlidanthine | Zephyranthes concolor | 24 | [5][6] |

| Galanthamine N-oxide | Zephyranthes concolor | 26 | [5][6] |

| Zephyranine G | Zephyranthes candida | 39.0 |[3] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in biological activity screening. This section provides detailed methodologies for the key assays used to evaluate this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[7] The amount of formazan, which is solubilized and quantified spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[8]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[5]

Protocol:

-

Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[10]

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[11]

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[3]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[3]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[3] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, Caspase-3.[12]

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[13][14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide (NO) in LPS-stimulated macrophages.

Principle: The production of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[15] The Griess reaction results in a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[15]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[15]

-

Supernatant Collection: Collect 50-100 µL of the culture supernatant from each well.

-

Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[16]

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[15]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the activity of AChE and its inhibition by test compounds.[4][17]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[17]

Protocol:

-

Reagent Preparation: Prepare assay buffer, AChE enzyme solution, ATCI substrate solution, and DTNB solution.

-

Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of this compound or a control. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the DTNB and ATCI solutions to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed time (e.g., 10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor. Calculate the IC50 value from the dose-response curve.

Signaling Pathways Modulated by this compound and Related Alkaloids

The biological effects of this compound are mediated through its interaction with various intracellular signaling pathways. While research specifically on this compound is ongoing, studies on the closely related biscoclaurine alkaloid, cepharanthine, provide significant insights into potential mechanisms of action. Cepharanthine has been shown to modulate pathways crucial for cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways.[18][19]

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Studies on cepharanthine have shown that it can induce apoptosis and autophagy in cancer cells by inhibiting the phosphorylation and activation of Akt and mTOR.[20][21] This blockade halts downstream signaling, leading to decreased cell proliferation and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the immune and inflammatory responses.[19] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS). Cepharanthine has been demonstrated to exert anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.[19][22]

Conclusion

This compound and its related alkaloids exhibit a compelling profile of biological activities, including significant anticancer, anti-inflammatory, and acetylcholinesterase inhibitory effects. The data summarized in this guide highlight its potential as a lead compound for the development of novel therapeutics. The provided experimental protocols offer a standardized framework for the continued investigation and characterization of this compound and other natural products. Future research should focus on elucidating the specific molecular targets and further detailing the signaling pathways directly modulated by this compound to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. attogene.com [attogene.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. benchchem.com [benchchem.com]

- 18. Cepharanthine may inhibit the proliferation of prostate cells by blocking the EGFR/PI3K/AKT signaling pathway: comprehensive network analysis, molecular docking, and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cepharanthine attenuates lipopolysaccharide-induced mice mastitis by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity of Zephyranthes on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

The genus Zephyranthes, commonly known as rain lilies, belongs to the Amaryllidaceae family, a plant family renowned for its ornamental beauty and rich composition of bioactive alkaloids. Traditionally, various species of Zephyranthes have been used in folk medicine for treating a range of ailments, including tumors and breast cancer. Modern phytochemical research has identified Amaryllidaceae alkaloids (AAs) as the primary agents responsible for the genus's pharmacological activities, including potent anticancer and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of compounds isolated from Zephyranthes, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Core Active Compounds: Amaryllidaceae Alkaloids

The cytotoxic activity of Zephyranthes extracts is predominantly attributed to a diverse group of Amaryllidaceae alkaloids. Pharmacological studies have highlighted several key compounds and skeletal types, including lycorine, haemanthamine, pancratistatin, and crinine-type alkaloids, as being particularly effective against cancer cells. These compounds have been isolated from various species, such as Z. candida, Z. citrina, Z. grandiflora, and Z. ajax, and have demonstrated significant growth-inhibitory effects across a wide spectrum of human cancer cell lines.[2][3][4][5]

Quantitative Cytotoxicity Data

The cytotoxic potential of an agent is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC₅₀ values for key alkaloids isolated from different Zephyranthes species against various human cancer cell lines.

Table 1: Cytotoxicity of Alkaloids from Zephyranthes candida

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Lycorine (14) | HL-60 (Leukemia) | 1.6 | [3] |

| K562 (Leukemia) | 2.3 | [3] | |

| A549 (Lung) | 1.9 | [3] | |

| HepG2 (Liver) | 3.7 | [3] | |

| HT-29 (Colon) | 3.2 | [3] | |

| N-methylhaemanthidine chloride (1) | HL-60 | 0.81 | [3][6] |

| K562 | 1.2 | [3][6] | |

| A549 | 1.1 | [3][6] | |

| HepG2 | 1.9 | [3][6] | |

| HT-29 | 1.5 | [3][6] | |

| Haemanthamine (2) | HL-60 | 3.2 | [3][6] |

| K562 | 4.1 | [3][6] | |

| A549 | 2.9 | [3][6] | |

| HepG2 | 4.8 | [3][6] | |

| HT-29 | 3.5 | [3][6] | |

| N-phenethylcrinasiadine (9) | HL-60 | 13 | [3][6] |

| K562 | 11 | [3][6] | |

| A549 | 9.8 | [3][6] | |

| HepG2 | 12 | [3][6] | |

| HT-29 | 11 | [3][6] |

Table 2: Cytotoxicity of Haemanthamine from Zephyranthes ajax

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Haemanthamine (8) | HepG2 (Liver) | 9.7 | [5] |

| SK-LU-1 (Lung) | 5.4 | [5] | |

| KB (Oral) | 11.3 | [5] | |

| SW480 (Colon) | 4.4 | [5] | |

| AGS (Stomach) | 6.5 | [5] |

Table 3: Cytotoxicity of Alkaloids from Zephyranthes grandiflora

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Zephygranditine A-C (1-3) | Malignant Melanoma (7 lines) | <20 | [4] |

| Zephyranthine A-C (1-3) | Various Cell Lines | <20 | [7] |

Note: The studies on Z. grandiflora reported general activity below 20 µM without specifying values for each cell line.

Table 4: Growth Inhibition by Alkaloids from Zephyranthes citrina

| Compound | Cancer Cell Line | Growth Percentage (GP) | Reference |

| Lycorine (27) | Jurkat (T-cell leukemia) | 5% | [2] |

| HT-29 (Colon) | 5% | [2] | |

| MOLT-4 (Leukemia) | 9% | [2] | |

| Haemanthidine (13) | HT-29 (Colon) | 7% | [2] |

| MOLT-4 (Leukemia) | 11% | [2] |

Note: Growth Percentage indicates the percentage of remaining cell growth after treatment, with lower values indicating higher cytotoxicity.

Experimental Protocols

The evaluation of the cytotoxic properties of Zephyranthes compounds involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments.

-

Cell Lines: Human cancer cell lines (e.g., HL-60, A549, HepG2, HT-29) and a non-cancerous control line (e.g., Beas-2B) are used.[3]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] They are maintained in a humidified incubator at 37°C with 5% CO₂.[3]

-

Compound Preparation: A high-concentration stock solution of the isolated alkaloid is prepared in a sterile solvent like dimethyl sulfoxide (DMSO).[8] Serial dilutions are then made in the complete growth medium to achieve the desired final concentrations for treatment. The final DMSO concentration should be kept low (typically ≤0.5%) to prevent solvent-induced toxicity.[8]

A common method to determine cytotoxicity is the MTT assay.

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

-

Treatment: Treat the cells with various concentrations of the Zephyranthes compound and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the viability percentage against the compound concentration.

-

The mechanism of cell death is often investigated to determine if it occurs via apoptosis (programmed cell death).

-

Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Treatment: Culture and treat cells with the Zephyranthes compound as described above.

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

To investigate the molecular pathways involved, the expression levels of key proteins can be analyzed.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. It can be used to measure changes in the expression of apoptosis-related proteins like caspases, Bcl-2 family members (Bax, Bcl-2), and signaling molecules like Akt.[9][10]

-

Protocol:

-

Protein Extraction: After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bax, anti-Akt).

-

Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

-

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow for assessing the cytotoxicity of compounds isolated from Zephyranthes.

Caption: General workflow for cytotoxic evaluation of Zephyranthes alkaloids.

Research suggests that Zephyranthes alkaloids, such as lycorine and haemanthamine, induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[3][9] This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

Caption: Proposed intrinsic apoptosis pathway induced by Zephyranthes alkaloids.

Conclusion

The alkaloids isolated from the Zephyranthes genus, particularly lycorine and haemanthamine, demonstrate significant cytotoxic activity against a variety of human cancer cell lines.[2][3] The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, which involves the modulation of Bcl-2 family proteins and the activation of the caspase cascade.[3][5][9] The potent and, in some cases, selective nature of these compounds highlights their potential as scaffolds for the development of novel anticancer therapeutics.[3][11] Further research, including in vivo studies and detailed molecular target identification, is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Undescribed Amaryllidaceae Alkaloids from Zephyranthes citrina and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Alkaloids from the Whole Plants of Zephyranthes candida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and anti-inflammatory active plicamine alkaloids from Zephyranthes grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids and alkaloids from the rhizomes of Zephyranthes ajax Hort. and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic alkaloids from the whole plants of Zephyranthes candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic plicamine alkaloids from the whole plants of Zephyranthes grandiflora | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Achyranthes aspera Root Extracts Induce Human Colon Cancer Cell (COLO-205) Death by Triggering the Mitochondrial Apoptosis Pathway and S Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Achyranthes aspera (Apamarg) leaf extract inhibits human pancreatic tumor growth in athymic mice by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lily-inspired synthetic molecule out-performs chemo in lab tests, targets cancer cell metabolism - ecancer [ecancer.org]

Zephyranthine: A Potential Acetylcholinesterase Inhibitor for Alzheimer's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly attributed to the depletion of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a key therapeutic strategy. The Amaryllidaceae family of plants, particularly the Zephyranthes genus, has emerged as a rich source of alkaloids with significant AChE inhibitory activity. While several alkaloids from this genus have been investigated, Zephyranthine, a structurally related alkaloid, remains unexplored for its AChE inhibitory potential. This technical guide provides a comprehensive overview of the AChE inhibitory alkaloids found in the Zephyranthes genus, details the experimental protocols for their evaluation, and proposes an in-silico approach to assess the potential of this compound as a novel AChE inhibitor.

Introduction: The Cholinergic Hypothesis and the Promise of Zephyranthes Alkaloids

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is a critical factor in the cognitive decline observed in patients. Therefore, enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase is a cornerstone of current therapeutic interventions. Natural products have historically been a prolific source of novel drug leads, and alkaloids from the Amaryllidaceae family have shown particular promise as AChE inhibitors. Galanthamine, an Amaryllidaceae alkaloid, is an FDA-approved drug for the treatment of mild to moderate Alzheimer's disease, validating this plant family as a source of valuable therapeutic agents. The genus Zephyranthes has been shown to produce a diverse array of alkaloids, several of which exhibit potent AChE inhibitory activity, making it a prime candidate for the discovery of new anti-Alzheimer's compounds.

Acetylcholinesterase Inhibitory Alkaloids from the Genus Zephyranthes

Several studies have focused on isolating and characterizing alkaloids from various Zephyranthes species and evaluating their potential to inhibit acetylcholinesterase. These investigations have revealed a number of compounds with promising activity.

Data Presentation: Quantitative Acetylcholinesterase Inhibitory Activity of Zephyranthes Alkaloids

The following table summarizes the key quantitative data for alkaloids isolated from different Zephyranthes species that have demonstrated inhibitory activity against acetylcholinesterase.

| Alkaloid | Zephyranthes Species | IC50 (µM) |

| Zephyranine A | Z. candida | 8.2 |

| Zephyranine G | Z. candida | 39.0 |

| Zephyranine H | Z. candida | 10.8 |

| Alkaloid 6 | Z. carinata | 1.21 - 184.05 |

| Alkaloid 11 | Z. carinata | 1.21 - 184.05 |

| Alkaloid 17 | Z. carinata | 1.21 - 184.05 |

| Alkaloid 20 | Z. carinata | 1.21 - 184.05 |

| Alkaloid 21 | Z. carinata | 1.21 - 184.05 |

| Alkaloid 22 | Z. carinata | 1.21 - 184.05 |

| Alkaloid 23 | Z. carinata | 1.21 - 184.05 |

| Chlidanthine | Z. concolor | 24.0 |

| Galanthamine N-oxide | Z. concolor | 26.0 |

This compound: An Unexplored Candidate

This compound is a lycorine-type alkaloid that has been isolated from Zephyranthes candida. Its chemical structure is known, and methods for its synthesis have been developed. However, to date, there have been no published studies evaluating its biological activity as an acetylcholinesterase inhibitor. Given that other alkaloids from the same genus and with similar structural features have shown significant AChE inhibitory activity, this compound represents a promising, yet untapped, candidate for investigation.

Experimental Protocols for a Thorough Investigation

To rigorously assess the potential of this compound as an acetylcholinesterase inhibitor, a series of well-defined experimental protocols should be employed.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman.

Principle: This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Galanthamine or Donepezil)

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal and does not affect enzyme activity.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution (or solvent for control)

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the AChE solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm at regular intervals for a specific duration (e.g., every 30 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Kinetic Studies of Acetylcholinesterase Inhibition

To understand the mechanism of inhibition, kinetic studies are essential.

Principle: By measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. This is typically done by constructing Michaelis-Menten and Lineweaver-Burk plots.

Procedure:

-

Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentrations.

-

Data Analysis:

-

Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration. Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant).

-

Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. The pattern of the lines for different inhibitor concentrations will reveal the type of inhibition. From these plots, the inhibition constant (Ki) can be calculated.

-

Mandatory Visualizations

Cholinergic Signaling Pathway```dot

Caption: In-silico molecular docking workflow.

Conclusion and Future Directions

The Zephyranthes genus is a proven source of alkaloids with acetylcholinesterase inhibitory activity, offering a promising avenue for the discovery of new therapeutics for Alzheimer's disease. While several compounds have been identified and characterized, this compound remains an intriguing yet uninvestigated molecule. The experimental and computational workflows detailed in this guide provide a clear roadmap for a thorough evaluation of this compound's potential as an AChE inhibitor. Future research should focus on the isolation or synthesis of this compound, followed by rigorous in vitro and kinetic studies. Complementary in silico analysis will provide valuable insights into its binding mechanism and guide further lead optimization efforts. Such a comprehensive approach will be instrumental in determining if this compound can be developed into a novel and effective treatment for Alzheimer's disease.

Zephyranthine: A Historical and Technical Overview for Drug Development Professionals

A Whitepaper on the Amaryllidaceae Alkaloid Zephyranthine

Introduction

This compound, a phenanthridine alkaloid, is a member of the Amaryllidaceae alkaloid subclass. First isolated in the 1960s from Zephyranthes candida, this natural compound has garnered interest for its potential biological activities.[1] Amaryllidaceae alkaloids are a well-established class of pharmacologically active compounds, with members exhibiting a range of effects, including acetylcholinesterase inhibition, and anticancer properties. This technical guide provides a comprehensive overview of the historical context of this compound research, its physicochemical properties, biological activities with a focus on its anticancer potential and effects on key signaling pathways, and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Historical Context and Discovery

The initial discovery and structural elucidation of this compound occurred in the mid-1960s.[1] It was identified as a constituent of the plant Zephyranthes candida, a member of the Amaryllidaceae family.[1] Early research focused on the isolation and characterization of various alkaloids from this plant genus. The complex tetracyclic core structure of this compound and its multiple chiral centers have made it a subject of interest for total synthesis by organic chemists.[2][3] More recent research has shifted towards investigating the biological activities of this compound and related alkaloids from Zephyranthes candida, revealing potential applications in oncology and neuropharmacology.

Physicochemical Properties and Characterization

This compound is a phenanthridine alkaloid. Its structure has been confirmed through various spectroscopic and spectrometric techniques.

Analytical Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are crucial for elucidating the complex structure of this compound and confirming the connectivity and stereochemistry of the molecule.[2][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.[4][5]

-

X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of this compound in its crystalline form.[6]

Biological Activities and Mechanism of Action

Research into the biological effects of this compound and its sister alkaloids from Zephyranthes candida has unveiled promising cytotoxic and neuromodulatory activities.

Anticancer Activity

A number of alkaloids isolated from Zephyranthes candida have demonstrated significant cytotoxicity against various human cancer cell lines.[6] While specific IC50 values for this compound are not consistently reported across studies, a closely related alkaloid from the same plant, Zephycandidine A, has shown potent anticancer effects.

Table 1: Cytotoxicity of Zephycandidine A against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Leukemia | 1.98 |

| SMMC-7721 | Hepatocellular Carcinoma | 3.54 |

| A-549 | Lung Cancer | 4.21 |

| MCF-7 | Breast Cancer | 2.87 |

| SW480 | Colon Cancer | 7.03 |

Source: Adapted from research on Zephycandidine A, a related alkaloid from Zephyranthes candida.[7]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of related alkaloids appears to be the induction of apoptosis. Studies on Zephycandidine A have shown that it triggers programmed cell death in leukemia cells through the intrinsic mitochondrial pathway.[7] This involves the activation of key apoptotic proteins.

Signaling Pathway: Intrinsic Apoptosis

Caption: this compound-induced apoptosis pathway.

This pathway is characterized by:

-

Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.[8][9][10]

-

Upregulation of Bax: Bax is a pro-apoptotic protein that promotes the release of cytochrome c.[8][9][10][11][12]

-

Caspase Activation: The release of cytochrome c initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[13]

Acetylcholinesterase Inhibitory Activity

Several alkaloids from Zephyranthes candida have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14] This suggests a potential role for these compounds in the management of neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

Table 2: Acetylcholinesterase Inhibitory Activity of Alkaloids from Zephyranthes candida

| Compound | IC50 (µM) |

| Zephyranine A | 8.2 |

| Zephyranine G | 39.0 |

| Zephyranine H | 10.8 |

Source: Adapted from research on alkaloids from Zephyranthes candida.[14]

Signaling Pathway: Cholinergic Synapse

Caption: Inhibition of acetylcholinesterase by this compound.

By inhibiting AChE, this compound and related compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[15]

Experimental Protocols

Isolation of Alkaloids from Zephyranthes candida

The following is a general protocol for the extraction and isolation of alkaloids from the whole plant of Zephyranthes candida.

Experimental Workflow: Alkaloid Isolation

Caption: General workflow for isolating alkaloids.

Methodology:

-

Extraction: Air-dried and powdered whole plants of Z. candida are extracted with acidic aqueous ethanol at room temperature.[16]

-

Solvent Removal: The ethanol is removed from the extract under reduced pressure.[16]

-

Acid-Base Extraction: The residue is dissolved in 2% hydrochloric acid and washed with chloroform to remove non-alkaloidal compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a neutral pH with ammonium hydroxide. This is followed by extraction with chloroform to isolate the free alkaloids.[16]

-